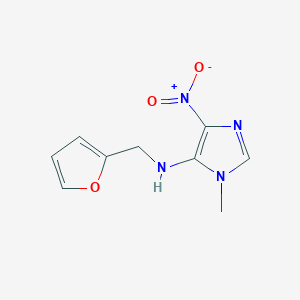

N-(2-furylmethyl)-1-methyl-4-nitro-1H-imidazol-5-amine

説明

N-(2-furylmethyl)-1-methyl-4-nitro-1H-imidazol-5-amine, also known as NFMN, is a synthetic compound used in a variety of scientific research applications. It is a nitroimidazole derivative, which is a type of heterocyclic compound consisting of an imidazole ring with a nitro group attached to one of the nitrogen atoms. NFMN has been used in numerous studies to investigate its biochemical and physiological effects, as well as its potential applications in lab experiments.

科学的研究の応用

Antitumor Activity

Imidazole derivatives, including N-(2-furylmethyl)-1-methyl-4-nitro-1H-imidazol-5-amine, have been extensively reviewed for their antitumor activity. Compounds such as bis(2-chloroethyl)amino derivatives of imidazole and related structures have shown promise in preclinical testing stages for new antitumor drugs. These derivatives are interesting for both their potential in cancer treatment and their diverse biological properties (Iradyan, M., Iradyan, N., Arsenyan, F., & Stepanyan, G. M., 2009).

Catalytic Reduction of Nitro Aromatics

The use of CO as a reductant in the catalytic reduction of nitro aromatics to amines, isocyanates, carbamates, and ureas has seen significant interest. This process, including the use of imidazole derivatives, is crucial for industrial applications, offering a greener alternative for the production of these compounds. The catalytic systems involved have been subject to intense investigation, reflecting the compound's versatility in synthetic chemistry (Tafesh, A. M., & Weiguny, J., 1996).

Stability and Degradation Studies

Research on nitisinone, a triketone herbicide structurally related to imidazole derivatives, has focused on its stability and degradation products. Although primarily used in medical applications, understanding the stability of such compounds under various conditions is vital for assessing their environmental impact and potential risks associated with their use (Barchańska, H., Rola, R., Szczepankiewicz, W., & Mrachacz, M., 2019).

Immune Response Modifiers

Imidazole derivatives like imiquimod have been investigated for their role as immune response modifiers. These compounds can induce the local production of cytokines, offering therapeutic potential for various cutaneous diseases. Despite the lack of inherent antiviral or antiproliferative activity in vitro, the ability to stimulate onsite cytokine production has been explored for antiviral, antiproliferative, and antitumor activities (Syed, T., 2001).

Reductive Amination Processes

The process of reductive amination, utilizing compounds that can be converted into amines such as nitro compounds, highlights the utility of imidazole derivatives in synthetic chemistry. This method is crucial for producing primary, secondary, and tertiary alkyl amines, essential in pharmaceuticals, agrochemicals, and material science (Irrgang, T., & Kempe, R., 2020).

NDMA and N-DBPs in Water Treatment

Studies on N-Nitrosodimethylamine (NDMA) and other nitrogenous disinfection by-products (N-DBPs) in water treatment have indicated the potential formation of carcinogenic compounds from nitrosation of secondary amines found in imidazole derivatives. Research into the mechanisms of formation and removal of these compounds is crucial for ensuring water safety and understanding the environmental impact of nitrogenous compounds (Sgroi, M., Vagliasindi, F., Snyder, S., & Roccaro, P., 2018).

作用機序

Target of Action

Furan derivatives have been known to exhibit a wide range of advantageous biological and pharmacological characteristics . They have been employed as medicines in a number of distinct disease areas .

Mode of Action

Furan schiff base derivatives and their metal complexes have been known to behave as bidentate ligands via azomethine-n and furanyl-o, which are the sites potentially responsible for the enhancement of biological activity .

Biochemical Pathways

Furan-containing compounds have been known to exhibit a wide range of biological and pharmacological properties, implying that they may affect multiple biochemical pathways .

Pharmacokinetics

For example, a novel propargylamine compound with pro-cognitive properties, N-(furan-2-ylmethyl)-N-methylprop-2-yn-1-amine, was stable when incubated with human microsomes but was rapidly metabolized by rat microsomal CYPs .

Result of Action

Furan derivatives have been known to exhibit a wide range of advantageous biological and pharmacological characteristics .

Action Environment

It is known that the ligand, n′-(furan-2-ylmethylene)-2-hydroxybenzohydrazide, upon reaction with cu (ii), co (ii), ni (ii) and zn (ii) acetates yielded complexes with stoichiometric ratio 1:2 (m:l) . This suggests that the action of furan derivatives can be influenced by the presence of certain metal ions.

特性

IUPAC Name |

N-(furan-2-ylmethyl)-3-methyl-5-nitroimidazol-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4O3/c1-12-6-11-9(13(14)15)8(12)10-5-7-3-2-4-16-7/h2-4,6,10H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAEUCUPZXDUBEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC(=C1NCC2=CC=CO2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

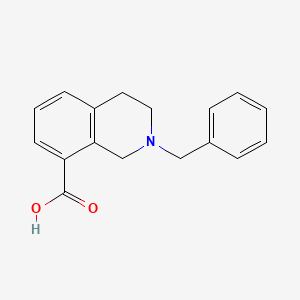

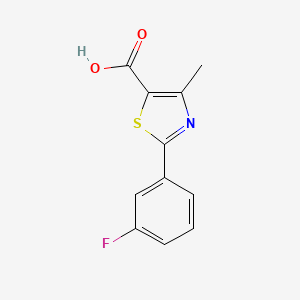

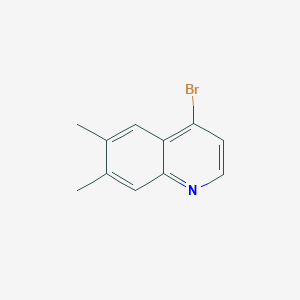

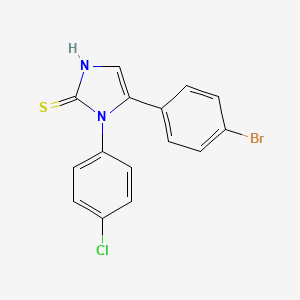

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[(2-Amino-1,3-thiazol-4-yl)methyl]sulfanyl}acetic acid](/img/structure/B1438995.png)

![7-Bromo-6-methylpyrido[2,3-b]pyrazine](/img/structure/B1438998.png)

![Tert-butyl 4-[(2,2,2-trifluoroethyl)amino]piperidine-1-carboxylate](/img/structure/B1439002.png)

![3-(Trifluoromethyl)imidazo[1,5-A]pyrazine](/img/structure/B1439011.png)